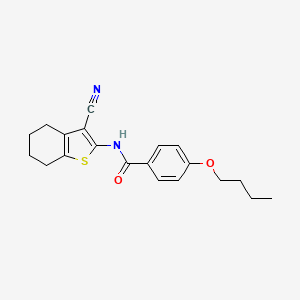

4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

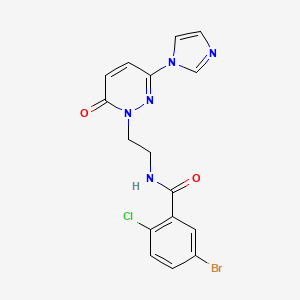

“4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide” is an organic compound . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives, which are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Methodologies : Research has demonstrated the synthesis of compounds with structural similarities to 4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, showcasing advanced synthetic techniques. For instance, the preparation of fluoro-substituted 4-cyanophenyl and 4-cyanobiphenyl-4'-yl 4-pentyl- and 4-butoxy-benzoates involves complex chemical reactions to determine the influence of fluoro-substitution on dielectric anisotropy, highlighting the intricate processes involved in synthesizing such compounds (Gray et al., 1989).

Chemical Characterization and Properties : The characterization and evaluation of the chemical properties of synthesized compounds are crucial. For example, the study on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol discusses the solubility, thermal stability, and potential applications of these materials in various domains (Hsiao et al., 2000).

Biological Activities and Applications

Antimicrobial and Antitubercular Activities : Compounds with structures related to this compound have been evaluated for their biological activities. For instance, novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some derivatives demonstrating IC50 values of less than 1 µg/mL, indicating their potential as anti-tubercular agents (Nimbalkar et al., 2018).

Antioxidant Activity : The antioxidant properties of benzothiazoles and thioureas, which share structural features with the target compound, have been investigated, showing their potential to inactivate reactive chemical species through their antioxidant activity. This suggests possible applications in mitigating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of 4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide are JNK2 and JNK3 kinases . These kinases play a crucial role in cellular processes such as inflammation, apoptosis, and cell differentiation.

Mode of Action

this compound interacts with its targets by inhibiting their activity . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases .

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases by this compound affects the JNK signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of cellular processes controlled by JNK2 and JNK3 kinases . By inhibiting these kinases, the compound can potentially influence inflammation, cell death, and differentiation processes.

Propiedades

IUPAC Name |

4-butoxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-2-3-12-24-15-10-8-14(9-11-15)19(23)22-20-17(13-21)16-6-4-5-7-18(16)25-20/h8-11H,2-7,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCYGTJABUECTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2512899.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol](/img/structure/B2512903.png)

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2512910.png)

![6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2512912.png)

![2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2512918.png)